N-Isopropyl-N-methylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(propan-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)7(3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLIHPQMHVOHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621513 | |
| Record name | N-Methyl-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-96-6 | |
| Record name | N-Methyl-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of N Isopropyl N Methylglycine
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the molecular structure of N-Isopropyl-N-methylglycine by examining the interaction of the molecule with electromagnetic radiation.
Infrared Spectroscopy Applications
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of N-alkylated glycine (B1666218) derivatives, IR spectra are characterized by a broad region with multiple bands between 2350 and 3400 cm⁻¹, which correspond to the stretching vibrations of O–H, N–H, and C–H groups. mdpi.com The carbonyl group (C=O) stretching vibration is typically observed in the range of 1747–1755 cm⁻¹. mdpi.com For the chloride salt of a related N-alkylated glycine, N-isopropylglycine hydrochloride, specific IR bands have been reported, providing a reference for the types of vibrations to be expected for this compound. mdpi.com
Table 1: Characteristic Infrared Spectroscopy Data for a Related N-Alkylated Glycine Derivative (N-isopropylglycine hydrochloride)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3399 | Medium | O-H/N-H stretch |
| 3002 | Medium | C-H stretch |
| 2982 | Strong | C-H stretch |
| 1747 | Strong | C=O stretch |
| 1612 | Medium | NH₂⁺ bend |
| 1422 | Strong | C-H bend |
| 1212 | Strong | C-N stretch |
| 821 | Strong | Rocking/Wagging |
Data sourced from a study on N-alkylated glycine derivatives. mdpi.com
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. nih.gov In the study of N-methylated amino acids, NMR provides crucial information about the local chemical environment of each nucleus, allowing for the determination of connectivity and stereochemistry. acs.orgnih.gov For polysarcosine (poly-N-methylglycine), a related polymer, NMR has been used to show that the N-methyl group's chemical shift is sensitive to the conformation of the peptide units. acs.org While specific NMR data for this compound is not detailed in the provided results, the general principles of NMR applied to similar N-methylated compounds would involve analyzing the chemical shifts and coupling constants of the isopropyl, methyl, and glycine backbone protons and carbons to confirm the structure. acs.orggoogle.com
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural analysis. wiley.com Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a particularly useful method for analyzing modified amino acids like N-methylated derivatives. researchgate.net Studies on N-methyl amino acids have shown that their protonated molecules undergo characteristic fragmentation, including the loss of water and carbon monoxide to form immonium ions. researchgate.net This fragmentation pattern is indicative of the amino acid structure, and different isomers can often be distinguished by their unique MS/MS spectra. researchgate.net High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments. wiley.com
Photoelectron Spectroscopy for Conformational Analysis
Photoelectron spectroscopy (PES) provides valuable information about the electronic structure and conformational landscape of molecules. ustc.edu.cn Negative ion photoelectron spectroscopy (NIPES), particularly when combined with an "iodide-tagging" method, has been shown to be a sensitive probe for identifying different conformers of amino acids and their N-methylated derivatives. ustc.edu.cn This technique can distinguish between low-lying isomers, including canonical and zwitterionic forms, by analyzing the electron binding energies. ustc.edu.cn For N-methylated derivatives of glycine, this method has revealed a simplification of the conformational landscape due to the replacement of N-H hydrogen bond donors with C-H groups. ustc.edu.cn
Crystallographic Investigations
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule in the solid state. uhu-ciqso.eswarwick.ac.uk This technique has been used to characterize various N-alkylated glycine derivatives. mdpi.com In these studies, single crystals of the compound are grown and then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. uhu-ciqso.esoxcryo.com These studies reveal detailed information about intermolecular interactions, such as hydrogen bonding, which governs the packing of molecules in the crystal. mdpi.com For example, in related N-alkylated glycine chloride salts, the crystal structures are characterized by centrosymmetric dimers connected by hydrogen bonds to form extended chains. mdpi.com
Table 2: General Information Provided by Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The lengths of the sides of the basic repeating unit of the crystal and the angles between them. |
| Bond Lengths | The distances between the nuclei of two bonded atoms. |
| Bond Angles | The angles formed between three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |
This table outlines the typical structural parameters obtained from a single-crystal X-ray diffraction experiment. uhu-ciqso.esoxcryo.com
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties of this compound at an atomic level, offering insights that complement experimental data. These methods allow for the detailed exploration of the molecule's electronic structure, conformational flexibility, and energy landscape.
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations, often referred to as electronic structure calculations, use the principles of quantum mechanics to determine the wavefunction and energy of a molecule. northwestern.edu These calculations provide fundamental information about molecular structure, stability, and properties. northwestern.eduarxiv.org Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are commonly employed. scribd.com
For this compound, these calculations can predict:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms, including precise bond lengths and angles. northwestern.edu
Electronic Properties: The distribution of electron density, dipole moment, and polarizability, which govern how the molecule interacts with itself and its environment. northwestern.edu
Molecular Orbitals: The energy and shape of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.
Studies on related molecules, such as glycine and N-methylated peptides, have successfully used DFT methods (e.g., B3LYP) to achieve results that are in close agreement with experimental data and higher-level calculations. researchgate.netunimi.it Such calculations for this compound would elucidate how the electron-donating isopropyl and methyl groups affect the electronic properties of the glycine backbone.
| Vibrational Frequencies | The frequencies of molecular vibrations, which correspond to peaks in an infrared (IR) spectrum. | Allows for comparison with experimental spectroscopic data to confirm the structure. |
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. glycoforum.gr.jp By solving Newton's equations of motion for a system of particles, MD simulations generate a trajectory that reveals how a molecule's conformation evolves. glycoforum.gr.jpnih.gov This approach is particularly useful for understanding the flexibility and dynamic behavior of molecules like this compound.
An MD simulation of this compound would provide insights into:
Conformational Sampling: Exploring the different spatial arrangements (conformers) accessible to the molecule by simulating rotations around its single bonds. Glycans and peptides, for example, are known to adopt various conformations due to such rotations. glycoforum.gr.jp
Flexibility of N-Alkyl Groups: Quantifying the motion and preferred orientations of the isopropyl and methyl groups attached to the nitrogen.
Backbone Dynamics: Analyzing the flexibility of the glycine backbone itself, which is defined by the phi (Φ) and psi (Ψ) dihedral angles.
Solvent Effects: Simulating the molecule in a solvent (like water) to understand how intermolecular interactions with the solvent affect its conformational preferences.
By analyzing the simulation trajectory, researchers can construct a free energy landscape, which maps the stability of different conformations and helps identify the most populated and functionally relevant states. nih.gov
Ab Initio Calculations and Potential Energy Surface Mapping
Ab initio calculations are a class of quantum chemistry methods that are based directly on theoretical principles without the inclusion of experimental parameters. whiterose.ac.uk These highly accurate calculations are often used to generate a Potential Energy Surface (PES) for a molecule. A PES is a mathematical representation of a molecule's energy as a function of the positions of its nuclei. whiterose.ac.ukrsc.org
Mapping the PES of this compound involves several steps:
Energy Calculations: Performing a large number of ab initio calculations at various points in the molecule's conformational space to determine the energy for each specific geometry. unimi.it
Surface Fitting: Using the calculated energy points to construct a continuous mathematical function that describes the entire surface. nih.gov
Analysis of Stationary Points: Identifying the minima on the PES, which correspond to stable conformers, and the saddle points, which represent the transition states between these conformers. nih.gov
The PES provides a comprehensive map of the molecule's conformational landscape. For this compound, it would reveal all stable low-energy structures and the energy barriers required to interconvert between them. Studies on N-methylated alanine (B10760859) dipeptides have shown that N-methylation can significantly alter the PES, reducing the number of accessible backbone conformations and increasing the energy barrier for cis-trans isomerization of the peptide bond. researchgate.net A similar analysis for this compound would clarify the conformational constraints imposed by its specific N-alkylation pattern.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Glycine |
| Sarcosine (B1681465) (N-methylglycine) |
Lack of Specific Research on this compound Impedes Article Generation
A comprehensive review of available scientific literature reveals a significant lack of specific research data concerning the biological and biochemical functions of the chemical compound this compound. As a result, the generation of a detailed and scientifically accurate article based on the requested outline is not feasible at this time.
The user's request specified a focused article on this compound, structured around its metabolic roles and interactions with specific transporter systems. The required sections included:
Role in Amino Acid Metabolism Pathways:
Glycine N-Methyltransferase (GNMT) Interactions
Sarcosine Dehydrogenase (SARDH) Activity
One-Carbon Metabolism Contribution
Interactions with Transporter Systems:
Glycine Transporter 1 (GlyT1) Inhibition Mechanisms
Proton-Coupled Amino Acid Transporter 1 (hPAT1) Substrate Specificity
Extensive searches for data on this compound's interactions with these specific enzymes and transporters yielded no direct findings. The existing body of research in these areas primarily focuses on structurally related, but distinct, N-alkylated glycine derivatives, most notably sarcosine (N-methylglycine) and, to a lesser extent, N-ethylglycine. mdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.net
For instance, Glycine N-Methyltransferase (GNMT) is well-documented to catalyze the methylation of glycine to form sarcosine. wikipedia.orguniprot.orgnih.govnih.govnih.gov Its substrate specificity is centered on glycine, and there is no information to suggest it interacts with or is a substrate for more complex derivatives like this compound. Similarly, Sarcosine Dehydrogenase (SARDH) is known to catalyze the demethylation of sarcosine back to glycine, playing a role in one-carbon metabolism. wikipedia.orgnih.govwikipedia.orgnih.gov The literature does not describe its activity on other N-alkylated glycines.
Regarding transporter systems, research on Glycine Transporter 1 (GlyT1) inhibitors often involves structure-activity relationship (SAR) studies of various compounds, including sarcosine derivatives. nih.govresearchgate.netnih.govresearchgate.netdiscmedicine.com While N-alkylated glycines are a known class of GlyT1 inhibitors, specific data on the inhibition mechanisms or potency of this compound is absent. Likewise, the Proton-Coupled Amino Acid Transporter 1 (hPAT1) transports small, unbranched amino acids, and while N-methylation can be tolerated or even enhance affinity, the effect of a larger, branched isopropyl group is not documented. nih.govnih.govuniprot.orgwikipedia.orgresearchgate.netnih.gov
Given the strict requirement to focus solely on this compound and to adhere to the provided scientific outline, the absence of specific data for this compound makes it impossible to generate the requested article without resorting to speculation or inaccurate extrapolation from other molecules. Such an approach would violate the core principles of scientific accuracy.
Therefore, until specific research on the biological and biochemical functions of this compound becomes available, a thorough and informative article as requested cannot be produced.
Biological and Biochemical Functions of N Isopropyl N Methylglycine
Interactions with Transporter Systems
Membrane Permeability and Cellular Uptake
The modification of peptides with N-alkylated amino acids, such as N-isopropyl-N-methylglycine, is a strategy known to enhance their membrane permeability. frontiersin.org This increased lipophilicity can lead to improved cellular uptake. nih.gov The incorporation of N-methylated amino acids can enhance a peptide's ability to cross cell membranes, a crucial factor for the intracellular delivery of therapeutic molecules. frontiersin.orgresearchgate.net
The cellular uptake of peptides can occur through various mechanisms, including energy-dependent pathways like endocytosis and potentially direct translocation across the membrane. nih.govnih.gov For instance, studies with cell-penetrating peptides (CPPs) have shown that their internalization can be influenced by factors such as their amino acid composition and the presence of lipid moieties. nih.govacs.org The use of acidic washes in experimental setups helps to distinguish between peptides that are merely adsorbed to the cell surface and those that have been successfully internalized. nih.gov
Modulation of Receptor Activity
This compound and related N-methylated glycine (B1666218) derivatives can influence the activity of certain neurotransmitter receptors, particularly in the glutamatergic system.
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation. nih.govwikipedia.org N-methylglycine, also known as sarcosine (B1681465), acts as a co-agonist at the glycine binding site of the NMDA receptor. nih.govgoogle.com By inhibiting the glycine transporter type 1 (GlyT1), sarcosine increases the synaptic availability of glycine, thereby potentiating NMDA receptor function. nih.govoup.com
Studies comparing sarcosine with N,N-dimethylglycine (DMG) have shown that while both can interact with the glycine binding site, they have different effects. Sarcosine acts as a full agonist, whereas DMG behaves as a partial agonist. nih.gov This distinction is important for understanding how these molecules might modulate NMDA receptor activity in different physiological and pathological contexts. The potentiation of NMDA receptor-mediated excitatory field potentials by these glycine analogs is significantly reduced by antagonists of the glycine binding site, confirming their mechanism of action. nih.gov
| Compound | NMDA Receptor Activity | Mechanism |
| N-methylglycine (Sarcosine) | Full Co-agonist | Inhibits GlyT1, increasing synaptic glycine levels. nih.govoup.com |
| N,N-dimethylglycine (DMG) | Partial Co-agonist | Interacts with the glycine binding site. nih.gov |
The modulation of NMDA receptors by co-agonists like N-methylglycine directly impacts glutamatergic transmission. nih.govcsic.es By enhancing the function of NMDA receptors, these compounds can amplify the excitatory signals in the brain. portico.orgresearchgate.net This enhancement of glutamatergic activity is a key area of research for potential therapeutic interventions in neuropsychiatric disorders where NMDA receptor hypofunction is implicated. oup.comportico.org The interplay between glycine, D-serine, and their transporters in regulating the availability of co-agonists at the synapse is complex and crucial for maintaining balanced glutamatergic signaling. nih.govnih.gov
Influence on Protein and Peptide Conformation and Activity
The incorporation of this compound and other N-alkylated amino acids into peptides can significantly alter their structural and functional properties.
N-methylated amino acids are valuable building blocks in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. frontiersin.orgnih.gov Their inclusion can confer desirable pharmaceutical properties, such as increased stability and bioavailability. researchgate.net The ribosomal incorporation of N-methylated amino acids into proteins has been achieved in vitro, opening up possibilities for creating engineered proteins with novel functions. acs.org While the incorporation efficiency can vary depending on the specific N-methylated amino acid, N-methylglycine has shown high incorporation yields in such systems. acs.org
The synthesis of peptidomimetics containing N-methylated residues is a strategy employed to overcome the limitations of natural peptides as drugs, such as their susceptibility to enzymatic degradation. nih.govacs.org For example, N-methylglycine has been incorporated into peptidomimetics designed to inhibit tau aggregation, a hallmark of Alzheimer's disease. acs.org
A primary advantage of incorporating N-methylated amino acids like this compound into peptides is the enhancement of their stability against proteolytic degradation. frontiersin.orgresearchgate.net The N-methylation of the peptide backbone sterically hinders the approach of proteases, thereby preventing cleavage of the amide bond. researchgate.net This increased stability is crucial for peptide-based drugs, as it can prolong their half-life in the body.
Furthermore, as mentioned previously, N-methylation often leads to increased lipophilicity, which can improve the peptide's ability to cross biological membranes. frontiersin.orgresearchgate.net This dual effect of enhanced stability and permeability makes N-alkylated amino acids highly attractive for the development of more effective peptide therapeutics. nih.govresearchgate.net
| Property | Effect of N-methylation |
| Protease Stability | Increased due to steric hindrance. frontiersin.orgresearchgate.net |
| Membrane Permeability | Increased due to enhanced lipophilicity. frontiersin.orgresearchgate.net |
Ribosomal Incorporation Efficiencies
Following a comprehensive search of scientific literature and research databases, no specific data or research findings on the ribosomal incorporation efficiencies of the chemical compound This compound were found.
Studies on the ribosomal incorporation of N-alkylated amino acids are an active area of research. researchgate.netfrontiersin.orgnih.gov The efficiency of incorporating non-canonical amino acids into a growing polypeptide chain is influenced by several factors. These include the structure of the amino acid itself, the specific codon and anticodon pairing, the type of in vitro translation system used (such as reconstituted PURE systems or cell-free extracts like S-30), and the presence of engineered components like modified ribosomes and translation factors. nih.govacs.orgnih.gov
Research has been conducted on a variety of N-methylated amino acids, demonstrating a wide range of incorporation efficiencies. acs.orggoogle.com For instance, studies have detailed the successful ribosomal incorporation of compounds like N-methylglycine (sarcosine), N-methylalanine, and N-methylphenylalanine, with reported yields varying significantly based on the experimental setup. acs.org Factors such as steric hindrance of the N-alkyl group and the charge of the amino acid sidechain can impact the efficiency of their accommodation by the ribosome. nih.govnih.gov
However, specific quantitative data, research findings, or data tables detailing the ribosomal incorporation efficiency of This compound are not available in the reviewed scientific literature. Therefore, an article on this specific topic as outlined cannot be generated at this time.
Pharmacological and Therapeutic Research Endeavors Involving N Isopropyl N Methylglycine Analogs
Neurological and Psychiatric Disorder Research
The modulation of the N-methyl-D-aspartate receptor (NMDAR) is a central theme in the study of N-alkylated glycine (B1666218) analogs for neurological and psychiatric conditions.
The NMDAR hypofunction hypothesis is a leading theory in understanding the pathophysiology of schizophrenia. frontiersin.org This hypothesis is supported by observations that NMDAR antagonists can produce symptoms similar to schizophrenia in healthy individuals. frontiersin.orgnih.gov Consequently, enhancing NMDAR function is a promising therapeutic strategy, especially for the negative and cognitive symptoms of the disorder, which are often poorly addressed by current antipsychotics. nih.govmdpi.com
Sarcosine (B1681465) (N-methylglycine), a glycine transporter-1 (GlyT-1) inhibitor, has been a focal point of this research. mdpi.comnih.gov By inhibiting GlyT-1, sarcosine increases the concentration of glycine in the synaptic cleft, which in turn potentiates NMDAR function. nih.govresearchgate.net Glycine acts as a co-agonist at the NMDAR, and its presence is necessary for the receptor's activation by glutamate (B1630785). nih.gov
Animal studies have demonstrated the potential of sarcosine in models of schizophrenia. In mice with NMDAR hypofunction induced by agents like MK-801, sarcosine has been shown to alleviate behavioral deficits. mdpi.comnih.gov Furthermore, research indicates that sarcosine can enhance NMDAR-mediated hippocampal synaptic plasticity and influence the surface trafficking of NMDARs. nih.gov Clinical trials have also explored sarcosine as an add-on therapy for schizophrenia, with some studies reporting improvements in negative and cognitive symptoms. mdpi.comgoogle.comnih.gov However, its efficacy may be influenced by the primary antipsychotic medication used; for instance, studies have found no additional benefit when sarcosine is added to clozapine (B1669256). nih.gov
Table 1: Key Findings in Schizophrenia Research with N-methylglycine (Sarcosine)
| Research Area | Key Finding | Supporting Evidence |
|---|---|---|
| Mechanism of Action | Sarcosine acts as a glycine transporter-1 (GlyT-1) inhibitor, increasing synaptic glycine and enhancing NMDAR function. nih.govresearchgate.net | By blocking glycine reuptake, it potentiates the action of the NMDAR co-agonist glycine. nih.govresearchgate.net |
| Preclinical Models | Sarcosine alleviates behavioral deficits in MK-801-induced and genetic (serine racemase-null mutant) NMDAR hypofunction models of schizophrenia. nih.gov | It was shown to improve exploratory behavior, sensorimotor gating, and learning and memory in these models. mdpi.comnih.gov |
| Clinical Studies | Add-on treatment with sarcosine has shown benefits for negative and cognitive symptoms in some patients with schizophrenia. mdpi.comgoogle.com | Randomized, double-blind, placebo-controlled studies have demonstrated its efficacy. mdpi.com |
| Treatment Limitations | Sarcosine showed no significant additional benefit when added to clozapine treatment. nih.gov | This suggests that clozapine may already potentiate NMDAR-mediated neurotransmission. nih.gov |
Evidence suggests that dysfunction in glutamatergic neurotransmission may also play a role in the pathophysiology of obsessive-compulsive disorder (OCD). researchgate.netnih.gov This has led to investigations into glutamatergic modulators as potential treatments for OCD. nih.gov
Sarcosine, by enhancing NMDAR function through GlyT-1 inhibition, has been studied in this context. researchgate.net An open-label study examining sarcosine as a primary or adjunctive therapy for OCD found that it could reduce the severity of symptoms as measured by the Yale-Brown Obsessive Compulsive Scale (Y-BOCS). researchgate.netclinicaltrials.gov The study noted that some patients, particularly those who were treatment-naive, responded relatively quickly to sarcosine treatment. researchgate.net While these initial findings are promising, larger, placebo-controlled trials are necessary to confirm the efficacy of sarcosine for OCD. nih.goviocdf.org
The potential therapeutic applications of N-methylglycine analogs extend to other neuropsychiatric conditions, including depression and Parkinson's disease. Depression is a common comorbidity in Parkinson's disease, affecting approximately 40% of patients. nih.gov The underlying neurobiology may involve dysfunction in mesocortical and prefrontal reward and motivational systems. nih.gov
Research has explored the use of sarcosine to ameliorate depressive and other neuropsychiatric symptoms in patients with Parkinson's disease with dementia. nih.gov One study found that sarcosine treatment temporally improved these symptoms, particularly in patients with mild to moderate disease severity, without worsening motor or cognitive features. nih.gov This suggests that enhancing the NMDAR-glycine cascade could be a novel approach for managing non-motor symptoms in Parkinson's disease. nih.gov Furthermore, sarcosine has been found to be effective in patients with depression. researchgate.net
Glycine plays a crucial role in pain modulation, acting as a neurotransmitter at both inhibitory glycine receptors (GlyRs) and excitatory NMDARs in the spinal cord and brain. nih.gov In chronic pain states, there is often a reduction in inhibitory glycinergic activity, leading to a disinhibition of the ascending pain pathways. nih.gov
Enhancing glycinergic signaling is therefore a target for developing new analgesics. Glycine transporter inhibitors, including N-alkylated glycine derivatives, can increase the concentration of glycine at synapses. nih.gov For example, N-ethylglycine, a metabolite of lidocaine, has been shown to inhibit GlyT1 and reduce mechanical hyperalgesia in animal models of pain. nih.govfrontiersin.org However, the dual action of glycine at both inhibitory GlyRs and excitatory NMDARs presents a challenge, as increasing glycine levels could potentially enhance pain signaling through NMDAR activation in some contexts. nih.gov
Cancer Research and Biomarker Potential
Beyond the nervous system, N-methylglycine (sarcosine) has been identified as a metabolite of interest in cancer research, particularly in prostate cancer.
Metabolomic studies have revealed that sarcosine levels are significantly elevated in metastatic prostate cancer and can also be detected at increased levels in the urine of individuals with prostate cancer. nih.govmdpi.com This has led to investigations into the role of sarcosine metabolism in the progression of the disease.
The enzymes involved in sarcosine metabolism are key to understanding its role in prostate cancer. Glycine N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, has been found to be elevated in prostate cancer tissues. nih.gov Conversely, the enzymes that break down sarcosine, such as sarcosine dehydrogenase (SARDH) and pipecolic acid oxidase (PIPOX), are often reduced in prostate tumors. nih.gov
Experimental studies have shown that the addition of sarcosine to prostate cancer cell lines can promote their invasive potential. nih.govplos.org In animal models, overexpression of GNMT or knockdown of SARDH in prostate cancer xenografts led to inhibited tumor growth. nih.gov These findings suggest that sarcosine is not just a biomarker but may also be an oncometabolite that actively contributes to prostate cancer progression and metastasis. nih.govplos.org This makes the sarcosine metabolic pathway a potential target for new therapeutic strategies. mdpi.com
Table 2: Role of Sarcosine Metabolism in Prostate Cancer
| Component | Role in Prostate Cancer | Key Findings |
|---|---|---|
| Sarcosine | Elevated levels are associated with prostate cancer progression and metastasis. nih.govmdpi.com | Identified as a potential urinary biomarker for prostate cancer. nih.govresearchgate.netnih.gov Addition of sarcosine promotes invasion in prostate cancer models. nih.govplos.org |
| Glycine N-methyltransferase (GNMT) | Enzyme that synthesizes sarcosine; its expression is elevated in prostate cancer. nih.gov | Promotes the oncogenic potential of prostate cells by increasing sarcosine production. nih.gov |
| Sarcosine Dehydrogenase (SARDH) | Enzyme that metabolizes sarcosine; its expression is reduced in prostate tumors. nih.gov | Overexpression in prostate cancer xenografts inhibits tumor growth. nih.gov |
| Pipecolic Acid Oxidase (PIPOX) | An enzyme involved in sarcosine metabolism; its expression is reduced in prostate tumors. nih.gov | Reduces the oncogenic potential of prostate cells by metabolizing sarcosine. nih.gov |
An article focusing on the chemical compound N-Isopropyl-N-methylglycine is not feasible with the provided search results. The search results primarily discuss N-methylglycine (also known as sarcosine) and its various derivatives and applications. There is no specific information available for "this compound" within the given search results that would allow for the creation of an article based on the requested outline.
The provided results do, however, offer extensive information on N-methylglycine (sarcosine) which could be used to generate an article on that compound, covering the following aspects based on the user's outline structure:
Pharmacological and Therapeutic Research: Sarcosine's role as a glycine transporter 1 (GlyT1) inhibitor and its effects on the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgnih.govncats.io
Role in DNA Methylation: The involvement of Glycine N-methyltransferase (GNMT) in converting glycine to sarcosine, which plays a role in regulating S-adenosylmethionine (SAMe) levels, a key methyl donor for DNA methylation. frontiersin.orguniovi.esnih.govnih.gov
Surfactant Development: The use of sarcosine in creating biodegradable surfactants, such as sodium lauroyl sarcosinate and polysarcosine-based surfactants, as alternatives to traditional PEGylated surfactants. acs.orgatamanchemicals.comacademie-sciences.fr
Cosmetic and Dermatological Formulations:
Skin Microbial Flora Diversity Enhancement: N-methylglycine's use as a cutaneous prebiotic to increase the diversity of the skin's microbial flora. google.comgoogle.com
Dandruff Prevention and Reduction: Its application in anti-dandruff treatments by rebalancing the scalp microbiome. google.comgoogle.comnaturabrasil.fr
Cutaneous Exfoliation Sensation Induction: Its ability to induce a sensation of skin exfoliation, particularly on the scalp. google.comgoogle.com
Analytical Methodologies for N Isopropyl N Methylglycine Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures, and it is widely applied to the study of N-Isopropyl-N-methylglycine and related compounds. elgalabwater.comf1000research.com These methods separate components based on their differential distribution between a stationary phase and a mobile phase. elgalabwater.com
Liquid Chromatography Applications
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful tool for the analysis of this compound. elgalabwater.comoup.com LC separates compounds in a liquid mobile phase that passes through a column containing a solid stationary phase. elgalabwater.com Its high sensitivity and accuracy make it ideal for quantifying trace amounts of substances in complex biological and chemical mixtures. elgalabwater.commdpi.com
Reverse-phase HPLC is a common mode used for the analysis of polar compounds like this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For instance, the methyl ester hydrochloride of N-methylglycine can be analyzed using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The choice of column is critical; for example, a Newcrom R1 column, which has low silanol (B1196071) activity, is suitable for such separations. sielc.com
To enhance detection, especially in complex matrices like urine, derivatization is often employed. oup.com this compound can be derivatized with a fluorescent reagent, such as levofloxacin (B1675101) acyl chloride, allowing for highly sensitive fluorimetric detection. oup.com This approach significantly improves the limit of detection, which is crucial for analyzing the low levels of this compound found in biological samples. oup.com
Table 1: Example of HPLC Conditions for this compound Derivative Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Flow Rate | 0.7 mL/min |
| Detection | Fluorimetric (λex = 290 nm, λem = 460 nm) |
| Derivatizing Agent | Levofloxacin acyl chloride |
This table is a representative example based on methodologies for similar compounds. oup.com
Gas Chromatography-Mass Spectrometry for Bioanalytical Studies
Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of volatile and semi-volatile compounds in biological samples. imist.manih.govchromatographyonline.com The process involves separating a chemical mixture in the gas phase using a GC and then identifying the individual components at a molecular level with a mass spectrometer. imist.ma
For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.govresearchgate.net A common method involves derivatization with ethyl chloroformate (ECF), which can be performed quickly in an aqueous phase at room temperature. nih.govwiley.com The resulting derivatives are then analyzed by GC-MS. nih.govwiley.com This technique has been successfully applied to the characterization of various N-methylated amino acids in human plasma. nih.gov
The combination of GC with a triple quadrupole mass spectrometry system (GC-MS/MS) offers even higher selectivity and sensitivity, making it ideal for detecting trace amounts of analytes in complex matrices. imist.ma
Table 2: GC-MS Parameters for the Analysis of Derivatized Amino Acids
| Parameter | Condition |
| Derivatizing Agent | Ethyl Chloroformate (ECF) |
| GC Column | DB-5 fused-silica capillary column |
| Carrier Gas | Helium or Nitrogen |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector | Quadrupole or Triple Quadrupole |
| Transfer Line Temp. | ~290 °C |
| Ion Source Temp. | ~230 °C |
This table outlines typical parameters used in GC-MS analysis of derivatized amino acids. f1000research.comimist.manih.gov
Electrochemical Detection Methods
Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the detection of this compound. mdpi.comresearchgate.net These techniques measure changes in electrical properties (like current or potential) that occur during a chemical reaction involving the analyte.
One approach involves the use of biosensors. For instance, a sensor can be developed based on the inhibition of an enzyme, such as horseradish peroxidase (HRP), by the target analyte. researchgate.net Another strategy employs screen-printed electrodes modified with nanomaterials to enhance sensitivity and selectivity. researchgate.net For example, a multi-walled carbon nanotube/Nafion®/Ni(OH)2-modified screen-printed electrode has been used for the electrochemical determination of sarcosine (B1681465) (N-methylglycine). researchgate.net These sensors can be integrated into flow injection analysis (FIA) systems for automated and rapid measurements. researchgate.net The development of such sensors is a promising area for point-of-care diagnostics. mdpi.comuni-hannover.de
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric assays are widely used for the quantification of this compound due to their simplicity and applicability in high-throughput screening. nih.govresearchgate.net These methods rely on the measurement of light absorption by a colored product formed in a chemical reaction involving the analyte. nih.gov
A common approach for N-methylglycine (sarcosine) involves an enzyme-coupled colorimetric assay. nih.govnih.gov This method utilizes sarcosine oxidase (SOX), which catalyzes the oxidation of sarcosine to produce hydrogen peroxide (H₂O₂). nih.gov The H₂O₂ then reacts with a chromogenic substrate, such as Amplex Red, in the presence of horseradish peroxidase (HRP), to generate a colored product (resorufin) that can be measured spectrophotometrically. nih.gov
The conditions for this assay, such as pH and reaction time, must be optimized to ensure accuracy and sensitivity. nih.gov For example, an optimal pH of 7.5 and an incubation time of 20 minutes have been reported for a sarcosine assay using this method. nih.gov While generally robust, these assays can be subject to interference from other substances present in complex biological samples like urine. nih.gov
Table 3: Optimized Conditions for an Enzyme-Coupled Colorimetric Assay for Sarcosine
| Parameter | Optimal Condition |
| Enzymes | Sarcosine Oxidase (SOX), Horseradish Peroxidase (HRP) |
| Chromogenic Substrate | Amplex Red |
| pH | 7.5 (using 50 mM sodium phosphate (B84403) buffer) |
| Temperature | 37 °C |
| Incubation Time | 20 minutes |
| Wavelength for Measurement | 570 nm |
This table is based on a published method for the colorimetric quantification of sarcosine. nih.gov
Titration Analysis Methods
Titration is a classical quantitative chemical analysis method that can be applied to determine the concentration of this compound. google.com Potentiometric titration, which involves monitoring the pH of a solution as a titrant is added, is a particularly useful technique. google.comresearchgate.net
A rapid titration method for N-methylglycine and its salts has been developed. google.com This method involves adjusting the pH of the sample solution to below 2.0 with a strong acid, followed by titration with a standard alkali solution like sodium hydroxide. google.com The titration curve, which plots pH against the volume of titrant added, shows distinct equivalence points that correspond to the neutralization of different acidic groups in the molecule. google.com By analyzing the first-order derivative of this curve, the endpoints can be accurately determined, allowing for the calculation of the compound's concentration. google.com This method is valued for its convenience, speed, and low cost. google.com
Isotope-Labeled Tracers for Quantitative Analysis
The use of stable isotope-labeled tracers is considered the gold standard for quantitative analysis, particularly in complex biological matrices. chempep.comeurisotop.comnih.gov This technique involves using a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H). chempep.com
These labeled compounds are chemically identical to their natural counterparts but can be distinguished by mass spectrometry due to their higher mass. chempep.comeurisotop.com They are often used as internal standards in quantitative LC-MS or GC-MS analyses. chempep.comeurisotop.comnih.gov By adding a known amount of the isotope-labeled standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise quantification of the endogenous analyte. eurisotop.comnih.gov
Isotope-labeled N-methylglycine, such as Sarcosine·HCl (methyl-D3, 98%) and Sarcosine·HCl (¹³C₃, 99%; ¹⁵N, 98%), are commercially available for use in metabolic research and quantitative proteomics. chempep.comotsuka.co.jp This approach, known as stable isotope dilution analysis, is invaluable for metabolic flux analysis and for distinguishing biologically relevant metabolites from experimental noise. eurisotop.comnih.gov
Carbon-11 and Nitrogen-15 Labeling in Research
There is no available scientific literature describing the specific use of Carbon-11 or Nitrogen-15 labeling for this compound.
Research on related compounds, such as N-methylglycine (sarcosine), demonstrates the use of stable isotopes like Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C) for various analytical purposes, including metabolic research and as internal standards for quantitative analysis. core.ac.ukmdpi.comresearchgate.net For example, ¹⁵N-labeled sarcosine is commercially available. bldpharm.com Methodologies also exist for the deuterium (B1214612) labeling of N-substituted glycine (B1666218) residues for use in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov
Radiolabeling with Carbon-11 (¹¹C), a positron-emitting isotope with a short half-life of 20.4 minutes, is a common technique for creating tracers for Positron Emission Tomography (PET) imaging. core.ac.uknih.gov General methods for ¹¹C-methylation, often using [¹¹C]methyl iodide, are widely employed to label molecules at nitrogen or oxygen positions. bldpharm.comnih.gov While these techniques are used for various amino acid derivatives and other compounds, frontiersin.orgrevvity.comnih.gov no studies were found that apply them specifically to this compound.
Structure Activity Relationship Sar Studies of N Isopropyl N Methylglycine and Its Derivatives
Impact of N-Alkylation on Biological Activity
N-alkylation of glycine (B1666218) and its derivatives is a fundamental strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of alkyl groups on the nitrogen atom can significantly alter a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
The introduction of a chiral center is a key consideration in drug design, as enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. While N-Isopropyl-N-methylglycine itself is not chiral, the principles of stereochemistry become highly relevant in the broader context of its derivatives and their interactions with chiral biological macromolecules like receptors and enzymes.
The synthesis of chiral α-amino acid derivatives can be achieved through methods like the enantioselective C–H arylation of N-aryl glycine esters, which has demonstrated excellent enantioselectivity. rsc.org The biological activity of such chiral compounds is often highly dependent on their stereochemistry. For instance, in the case of the antimicrobial agent ofloxacin, the S-(-) enantiomer is substantially more active than its R-(+) counterpart, a difference attributed to the specific stereochemical requirements of its target, DNA gyrase. nih.gov
These findings underscore the importance of stereochemistry in the design of biologically active molecules. For derivatives of this compound that incorporate chiral centers, it is crucial to synthesize and evaluate individual enantiomers to identify the more potent and potentially less toxic stereoisomer.
The size and shape of the N-alkyl group in glycine derivatives play a crucial role in determining their biological activity by influencing how they fit into the binding pocket of a receptor or an enzyme. This is known as a steric effect. The isopropyl group in this compound, being bulkier than a methyl group, can significantly impact molecular interactions.
Studies on N-alkylated arylsulfonamides have shown that the size of the N-alkyl group can dictate the outcome of chemical reactions, favoring certain pathways over others due to steric hindrance. mdpi.com For example, a larger N-alkyl group can prevent cyclization and promote a desired rearrangement reaction. mdpi.com This principle can be extrapolated to ligand-receptor interactions, where a bulky group like isopropyl might either enhance binding by occupying a specific hydrophobic pocket or diminish binding by sterically clashing with the receptor surface.
The introduction of bulky N-alkyl groups can also affect the conformation of the molecule, which in turn influences its biological activity. unina.it By restricting the number of possible conformations, a bulky substituent can pre-organize the molecule into a bioactive conformation, leading to higher affinity for its target. However, if the preferred conformation is not the bioactive one, a decrease in activity will be observed.
Table 1: Impact of N-Alkylation on Molecular Properties
| N-Alkyl Group | Relative Size | Potential Impact on Biological Activity |
|---|---|---|
| Methyl | Small | Can improve metabolic stability and cell permeability. |
| Ethyl | Medium | May offer a balance between increased lipophilicity and steric bulk. |
| Isopropyl | Bulky | Can significantly increase steric hindrance, potentially leading to enhanced selectivity or reduced affinity depending on the target's binding site topology. |
SAR in Glycine Transporter 1 (GlyT1) Inhibition
Glycine Transporter 1 (GlyT1) is a key protein involved in regulating the concentration of glycine in the synaptic cleft. Inhibition of GlyT1 is a promising therapeutic strategy for treating neurological and psychiatric disorders, such as schizophrenia, by enhancing N-methyl-D-aspartate (NMDA) receptor function. Sarcosine (B1681465) (N-methylglycine) is a known competitive inhibitor of GlyT1. wikipedia.org
Sarcosine has served as a foundational scaffold for the development of more potent and selective GlyT1 inhibitors. The general approach involves attaching various lipophilic groups to the nitrogen atom of sarcosine to enhance binding affinity. The SAR of these derivatives has been extensively studied to understand the structural requirements for potent GlyT1 inhibition.
Research has shown that increasing the size of the N-alkyl group can influence potency and selectivity. However, there is an optimal size for this substituent, beyond which activity may decrease due to steric clashes with the transporter's binding site.
While sarcosine-based inhibitors have been instrumental in understanding the pharmacology of GlyT1, the development of non-sarcosine type inhibitors has also been a major focus of research. These efforts aim to identify novel chemical scaffolds with improved drug-like properties, such as better oral bioavailability and central nervous system penetration.
The insights gained from the SAR of sarcosine derivatives, including the role of N-alkylation, have been valuable in the design of these new classes of inhibitors. The understanding of the steric and electronic requirements of the GlyT1 binding site, gleaned from studying compounds like this compound and its analogs, can guide the design of non-sarcosine inhibitors that effectively mimic the key interactions of the endogenous ligand.
SAR in Peptidomimetic Design
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. researchgate.net N-alkylated amino acids, including derivatives of this compound, are valuable building blocks in the design of peptidomimetics. nih.govresearchgate.net
The incorporation of N-alkylated amino acids into a peptide sequence can have profound effects on its conformation and biological activity. nih.govmdpi.com The N-alkyl group restricts the rotation around the Cα-N bond, which can lead to a more constrained and predictable three-dimensional structure. mdpi.com This conformational restriction can be beneficial for locking the peptidomimetic into a bioactive conformation, thereby increasing its potency and selectivity.
The isopropyl group in this compound, when incorporated into a peptide backbone, can serve as a tool to probe the steric requirements of a receptor's binding pocket. By systematically replacing a natural amino acid with this compound, researchers can perform an "N-alkyl scan" to identify key residues involved in receptor binding. nih.gov
Furthermore, N-alkylation can disrupt the hydrogen-bonding network within a peptide, which can alter its secondary structure. mdpi.com This can be a useful strategy for designing peptidomimetics that adopt specific non-natural conformations to achieve a desired biological effect. The influence of N-methylation and conformation on the activity of natural products like almiramides highlights the importance of such modifications. nih.gov
Table 2: Role of N-Alkylated Amino Acids in Peptidomimetics
| Feature | Description |
|---|---|
| Conformational Restriction | The N-alkyl group limits the rotational freedom of the peptide backbone, leading to a more defined three-dimensional structure. |
| Proteolytic Stability | The absence of the N-H proton makes the adjacent peptide bond less susceptible to cleavage by proteases. |
| Modulation of Hydrogen Bonding | N-alkylation removes a hydrogen bond donor, which can alter the secondary structure of the peptide. |
| Increased Lipophilicity | The addition of an alkyl group increases the hydrophobicity of the amino acid, which can improve cell membrane permeability. |
Substitution of Proline Residues with N-Methylglycine Analogs
The replacement of proline residues in peptides with N-methylglycine analogs, including this compound, is a key strategy in medicinal chemistry to modulate peptide conformation and function. Proline's unique cyclic structure imparts significant conformational rigidity to a peptide backbone, often inducing specific secondary structures like β-turns. N-methylated amino acids can mimic this effect to a certain extent, as the N-alkylation restricts rotation around the Cα-N bond and can favor turn-like structures. nih.gov
A primary advantage of substituting proline with an N-methylglycine analog is the reintroduction of side-chain functionality, which is absent in proline. nih.gov This allows for the fine-tuning of a peptide's pharmacological properties and binding selectivity. The nature of the N-alkyl group is a critical determinant of the resulting biological activity. While direct comparative studies on a wide range of N-alkyl groups are limited, the general principle is that the size and lipophilicity of the substituent can influence receptor binding affinity and cell permeability.
| Substitution Strategy | Rationale | Potential Outcomes | Key Considerations |
| Proline → N-Methylglycine | Mimic proline's ability to induce turn structures. | Altered peptide conformation, potential for both agonistic and antagonistic activity. | Can lead to a mixture of cis and trans amide bond isomers. |
| Proline → this compound | Introduce a bulkier, more lipophilic group. | May enhance binding affinity through improved hydrophobic interactions with the receptor. | The larger isopropyl group may also introduce steric hindrance, potentially reducing activity. |
| Proline → Other N-Alkylglycines | Systematically vary the size and nature of the N-substituent. | Allows for a detailed exploration of the SAR to optimize potency and selectivity. | Requires the synthesis and testing of a library of analogs. |
Conformational Impact on Bioactivity
The substitution of amino acids with this compound and other N-methylglycine analogs has a profound impact on the conformational landscape of a peptide, which in turn dictates its biological activity. nih.gov A key feature of N-substituted glycine residues is the absence of a hydrogen bond donor on the amide nitrogen. This prevents the formation of hydrogen bonds that stabilize secondary structures like α-helices and β-sheets in peptides. mdpi.com
Furthermore, the amide bonds preceding N-alkylated residues can readily isomerize between the cis and trans conformations. kzoo.edu While the trans form is generally favored in peptides, the energy barrier for cis-trans isomerization is lower for N-alkylated residues, leading to a significant population of the cis rotamer. nih.gov This conformational flexibility can be entropically unfavorable for receptor binding, but it also allows the molecule to adopt conformations that may not be accessible to traditional peptides. The specific ratio of cis to trans isomers can be influenced by the nature of the N-alkyl substituent and can have a direct impact on bioactivity.
| Conformational Feature | Impact on Peptide Structure | Effect on Bioactivity |
| Lack of Amide N-H | Disrupts traditional secondary structures (α-helices, β-sheets). | Can lead to more flexible or uniquely folded structures with novel biological activities. |
| Cis-Trans Isomerization | Increased conformational flexibility. | Can allow for binding to different receptor subtypes or induce different signaling pathways. The specific bioactive conformation may be either cis or trans. |
| N-Alkyl Group Size | Influences local steric environment and overall shape. | Can enhance binding through van der Waals and hydrophobic interactions, but excessive bulk can also lead to steric clashes with the receptor. |
Computational SAR Approaches
Computational methods are invaluable tools for understanding and predicting the SAR of this compound and its derivatives. These approaches allow for the rational design of new compounds with improved properties and a deeper understanding of their mechanism of action at the molecular level. Techniques such as quantum mechanics-based calculations and molecular dynamics simulations are employed to explore the conformational preferences of these molecules. kzoo.edu These studies provide insights into key factors like hydrogen bonding interactions, relative energies of different conformers, and the dynamics of cis-trans isomerization. kzoo.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For N-methylglycine derivatives, QSAR models can predict the bioactivity of novel analogs and guide the optimization of lead compounds. nih.gov
A typical QSAR study for this compound analogs would involve the following steps:
| Step | Description | Example Descriptors |
| Data Set Collection | A series of N-alkyl-N-methylglycine derivatives with experimentally determined biological activities is compiled. | IC50 or EC50 values for a specific biological target. |
| Descriptor Calculation | Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. | Molecular Weight (MW), LogP (lipophilicity), Polar Surface Area (PSA), Number of Rotatable Bonds (NRB). nih.gov |
| Model Development | Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. | An equation that predicts activity based on a combination of the most relevant descriptors. |
| Model Validation | The predictive power of the QSAR model is assessed using internal and external validation techniques. | High correlation coefficients (R²) and low prediction errors for a test set of compounds. |
Ligand-Based Drug Design
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target. N-substituted glycines, often referred to as peptoids, are considered "privileged scaffolds" in drug discovery due to their ability to serve as ligands for a variety of biological targets. mdpi.comnih.gov
In the context of this compound, ligand-based drug design often involves the creation and screening of peptoid libraries. rsc.org These libraries contain a diverse range of N-substituted glycine oligomers. By systematically varying the N-alkyl side chains, researchers can identify novel compounds with desired biological activities. Pharmacophore modeling, a key technique in ligand-based design, can be used to identify the essential structural features required for bioactivity. mdpi.com This information can then be used to design new molecules with enhanced potency and selectivity.
Future Research Directions and Emerging Applications of N Isopropyl N Methylglycine
Development of Novel Therapeutic Agents
The therapeutic potential of N-Isopropyl-N-methylglycine is largely extrapolated from its parent compound, sarcosine (B1681465), which has been extensively studied as a modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.govmdpi.com Sarcosine acts as a glycine (B1666218) transporter-1 (GlyT-1) inhibitor, increasing the synaptic availability of glycine, an obligatory co-agonist at the NMDA receptor. openmedicinalchemistryjournal.comncats.io This mechanism has shown promise in treating the negative and cognitive symptoms of schizophrenia. nih.govoup.comnih.gov
Future research will likely focus on synthesizing and evaluating this compound as a next-generation GlyT-1 inhibitor. The addition of the bulkier, more lipophilic isopropyl group compared to sarcosine's methyl group is hypothesized to alter several key pharmacological properties. These potential changes could lead to a therapeutic agent with an improved profile.
Key research investigations would include:
Receptor Binding and Potency: Determining the binding affinity and inhibitory concentration (IC50) of this compound at the GlyT-1 transporter to assess if the isopropyl group enhances potency.
Selectivity Profiling: Screening against other neurotransmitter transporters and receptors to ensure high selectivity for GlyT-1, potentially reducing off-target effects.
Pharmacokinetic Analysis: Evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. The increased lipophilicity may improve blood-brain barrier penetration, a critical factor for central nervous system (CNS) targets. mdpi.com
In Vivo Efficacy: Testing the compound in established animal models of NMDA receptor hypofunction to see if it can ameliorate behavioral deficits, similar to or better than sarcosine. nih.govmdpi.com
| Property | N-methylglycine (Sarcosine) - Known Data | This compound - Hypothetical Target Profile |
|---|---|---|
| Mechanism of Action | Glycine Transporter-1 (GlyT-1) inhibitor; NMDA receptor co-agonist. ncats.io | Potentially more potent or selective GlyT-1 inhibitor. |
| Primary Therapeutic Area | Adjunctive therapy for schizophrenia. nih.govresearchgate.net | Primary or adjunctive therapy for schizophrenia, depression, or other neuropsychiatric disorders. |
| Blood-Brain Barrier Penetration | Sufficient for CNS effects. mdpi.com | Potentially enhanced due to increased lipophilicity from the isopropyl group. |
| Potency (IC50 at GlyT-1) | Low micromolar range. oup.com | Sub-micromolar or nanomolar range. |
Advanced Biocatalytic Production Optimization
The industrial production of N-alkylated amino acids is shifting from traditional chemical synthesis, which can involve hazardous reagents, to more sustainable biocatalytic methods. researchgate.net Future research into this compound will necessitate the development of an efficient and green production route, for which metabolic engineering and enzyme catalysis offer a promising approach. nih.govresearchgate.net
A viable strategy would involve engineering a microbial host, such as Corynebacterium glutamicum, which is already used for the industrial-scale production of various amino acids. frontiersin.org This approach would be modeled on the successful fermentative production of sarcosine and N-ethylglycine. frontiersin.orgnih.gov The core of this strategy involves two key components:
Precursor Supply: Engineering the host's central metabolism to overproduce the 2-oxo acid precursor, glyoxylate (B1226380). This has been achieved by modifying the glyoxylate bypass of the TCA cycle. frontiersin.org
Biocatalytic Conversion: Introducing a heterologous enzyme capable of catalyzing the reductive amination of glyoxylate with isopropylamine. Imine reductases (IREDs) are an excellent class of enzymes for this purpose, as they have been successfully used to synthesize a variety of N-alkylated amino acids. nih.govnih.govcam.ac.uk
Optimization would involve screening a diverse library of IREDs to find a candidate with high activity and selectivity for glyoxylate and isopropylamine. nih.gov Further improvements could be achieved through enzyme engineering (e.g., site-directed mutagenesis) to enhance catalytic efficiency, as has been demonstrated for the production of other N-alkylated glycines. frontiersin.orgnih.gov
Exploration of Uncharted Biological Pathways
Beyond its potential as a therapeutic drug, this compound can serve as a chemical probe to explore uncharted biological pathways. Its parent compound, sarcosine, is a known natural metabolite involved in glycine metabolism via the enzyme sarcosine dehydrogenase. researchgate.net The introduction of an isopropyl group creates a novel chemical entity whose interactions with cellular machinery are unknown.
Future research in this area would investigate:
Metabolic Fate: Determining how the compound is metabolized. The N-isopropyl group may block the action of sarcosine dehydrogenase or redirect the molecule toward other enzymatic pathways, potentially revealing novel enzyme promiscuity or new metabolic routes.
Protein-Ligand Interactions: Using this compound as a molecular probe. N-alkylated amino acids have been used to investigate the specificity of protein binding pockets, such as in the major histocompatibility complex (MHC) protein HLA-DR1, where N-alkyl substituents at certain positions were found to modulate binding affinity. emory.edu this compound could be used to characterize binding sites and understand the steric and electronic requirements for molecular recognition in various proteins.
Phenotypic Screening: Employing the compound in high-throughput phenotypic screens to identify unexpected biological effects. This could uncover novel targets and pathways relevant to various diseases, moving beyond the initial hypothesis based on NMDA receptor modulation.
Integration with Systems Biology and Metabolomics
To fully understand the biological impact of a novel compound like this compound, an integrated systems-level approach is essential. nih.gov Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, provides a functional readout of the physiological state and can reveal a drug's mechanism of action and off-target effects. nih.govbiotech-spain.comscispace.com
A future research workflow for this compound would involve:
Metabolic Fingerprinting: Treating a relevant biological system (e.g., neuronal cell cultures, animal models) with the compound and using mass spectrometry-based metabolomics to generate a high-resolution "fingerprint" of the resulting metabolic changes. researchgate.net
Pathway Analysis: Mapping the significantly altered metabolites onto known biochemical pathways. This would provide a data-driven view of which cellular processes are most affected by the compound, confirming expected effects on glutamate (B1630785)/glycine metabolism and revealing unexpected impacts on other pathways.
Network Modeling: Integrating the metabolomics data with other 'omics' data (genomics, proteomics) into computational models of cellular networks. nih.gov This systems biology approach can predict downstream consequences, identify key nodes that mediate the drug's effects, and help generate new hypotheses about its comprehensive mechanism of action. researchgate.net This integrated analysis is crucial for both drug discovery and for understanding the compound's broader biological role. nih.gov
Design of Next-Generation Functional Materials
N-substituted glycines are the monomers for a class of biomimetic polymers called polypeptoids. rsc.orgacs.org These materials are of great interest for biomedical applications due to their high design flexibility, stability against proteases, and excellent biocompatibility. encyclopedia.pubnih.gov Polysarcosine (poly(N-methylglycine)), for example, is a highly hydrophilic and biocompatible polymer. nih.gov
This compound can be envisioned as a valuable monomer for creating novel functional polypeptoids. Research has shown that polymers made from N-alkyl glycines can exhibit thermoresponsive behavior, meaning their solubility in water changes at a specific temperature, known as the Lower Critical Solution Temperature (LCST). researchgate.net This property is highly sought after for applications like controlled drug delivery and smart surfaces.
Specifically, poly(N-isopropyl glycine) has been synthesized and shown to have an LCST between 47–58 °C. acs.org Future work would focus on:
Homopolymer Synthesis: Polymerizing this compound via ring-opening polymerization of its corresponding N-carboxyanhydride (NCA) to create a novel homopolymer and characterizing its physical and thermal properties. nih.govacs.org
Copolymer Design: Creating random or block copolymers that combine this compound with other monomers like sarcosine. rsc.org This would allow for the precise tuning of the polymer's LCST and other properties, such as its ability to self-assemble into micelles for drug encapsulation. encyclopedia.pub The ratio of hydrophobic (isopropyl) to hydrophilic (methyl) monomers would be a key determinant of the final material's characteristics. rsc.org
| Monomer | Key Property of Homopolymer | Potential Application in Copolymers |
|---|---|---|
| N-methylglycine (Sarcosine) | Highly hydrophilic, water-soluble at all temperatures. encyclopedia.pub | Provides hydrophilicity and biocompatibility. |
| N-n-propylglycine | Thermoresponsive with a low LCST (15–25 °C). acs.org | Creates polymers sensitive to near-room temperature changes. |
| N-butylglycine | Hydrophobic. rsc.org | Used in copolymers with sarcosine to induce and tune LCST behavior (27–71 °C). encyclopedia.pubrsc.org |
| This compound | Expected to be thermoresponsive with a distinct LCST (likely lower than poly(N-isopropyl glycine) due to the additional methyl group). | Enables fine-tuning of phase transition temperatures for smart hydrogels, injectable depots, and targeted drug delivery systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
